Product packaging for 2-(2-Thienyl)-1H-indole-3-carbonitrile(Cat. No.:)

2-(2-Thienyl)-1H-indole-3-carbonitrile

Cat. No.: B13050769
M. Wt: 224.28 g/mol
InChI Key: QSZMXVXZRWFHOV-UHFFFAOYSA-N
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Description

2-(2-Thienyl)-1H-indole-3-carbonitrile (CAS RN 938326-34-2) is a high-purity indole-based chemical reagent supplied as a pale yellow to off-white solid with a melting point of 206-210 °C . Its molecular formula is C13H8N2S, and it has a molecular weight of 224.28 g/mol . This compound is part of the indole class of alkaloids, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities . Researchers are exploring indole derivatives like this carbonitrile for their potential in developing novel therapeutic agents. Specifically, structural analogues have demonstrated promising antibacterial properties in scientific studies, showing activity against challenging pathogens such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . Some related indolylquinazolinones have also displayed significant antiproliferative activities against various cancer cell lines in in vitro studies . The core indole structure is known to facilitate interactions with biological macromolecules, and research suggests certain derivatives can play a role in inhibiting bacterial biofilm formation and targeting bacterial alarmone synthetase enzymes, such as (p)ppGpp synthetase, which is involved in bacterial persistence and antibiotic tolerance . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the material safety data sheet (MSDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2S B13050769 2-(2-Thienyl)-1H-indole-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8N2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-thiophen-2-yl-1H-indole-3-carbonitrile

InChI

InChI=1S/C13H8N2S/c14-8-10-9-4-1-2-5-11(9)15-13(10)12-6-3-7-16-12/h1-7,15H

InChI Key

QSZMXVXZRWFHOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Thienyl 1h Indole 3 Carbonitrile and Its Structural Analogues

Classical and Contemporary Synthetic Routes to the Indole-Carbonitrile Core

The construction of the fundamental indole-carbonitrile structure can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Fischer Indole (B1671886) Synthesis Variants for Substituted Indole Derivatives

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, remains a robust method for the formation of the indole ring. wikipedia.orgmdpi.com The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com

The mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine or 'ene-hydrazine'. wikipedia.org A subsequent protonation facilitates a wikipedia.orgwikipedia.org-sigmatropic rearrangement to produce a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole core. wikipedia.org

For the synthesis of 2-substituted-3-cyanoindoles, a key precursor would be an appropriately substituted ketone. A three-component variation of the Fischer indole synthesis offers an efficient route, where organometallic reagents react with nitriles to generate metalloimines, which then form arylhydrazones in situ for the subsequent cyclization. nih.gov This one-pot process can take approximately 20 hours to complete. nih.gov

Reaction Key Reactants Catalyst Key Features
Fischer Indole SynthesisPhenylhydrazine, Aldehyde/KetoneBrønsted or Lewis AcidsForms the indole ring through cyclization of a phenylhydrazone. wikipedia.orgmdpi.com
Buchwald ModificationAryl bromides, HydrazonesPalladium catalystAllows for the formation of N-arylhydrazones via cross-coupling. wikipedia.org
Three-Component VariantNitriles, Organometallic reagents, Arylhydrazine saltsAcidic conditionsEfficient one-pot synthesis of multiply-substituted indoles. nih.gov

Knoevenagel Condensation and Subsequent Cyclization Strategies for Carbonitrile Incorporation

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with a carbonyl group. rsc.orgnih.gov This reaction is instrumental in introducing the carbonitrile functionality onto a pre-formed indole scaffold or as part of a tandem reaction leading to the indole ring itself.

In a common approach, indole-3-carboxaldehyde (B46971) can be condensed with an active methylene compound like malononitrile (B47326) in the presence of a base such as piperidine (B6355638) to yield 2-((1H-indol-3-yl)methylene)malononitrile. acgpubs.org This reaction is often carried out in a solvent like toluene (B28343) under reflux. acgpubs.org The resulting α,β-unsaturated nitrile is a versatile intermediate.

Sequential Knoevenagel condensation followed by cyclization offers a pathway to construct fused ring systems. acs.orgnih.gov While not directly forming the 2-(2-thienyl)-1H-indole-3-carbonitrile, the principles can be adapted. For instance, the reaction of isatin (B1672199) with malononitrile, catalyzed by piperidinium (B107235) acetate (B1210297) in water, yields 2-(2-oxo-1,2-dihydro-indol-3-ylidene)-malononitrile, demonstrating the formation of a C-C bond and incorporation of the dinitrile group at the 3-position of the indole ring.

Reactants Catalyst/Conditions Product Yield
Indole-3-carboxaldehyde, MalononitrilePiperidine, Acetic acid, Toluene, Reflux2-((1H-indol-3-yl)methylene)malononitrile94% acgpubs.org
Isatin, MalononitrilePiperidinium acetate, Water, 100°C2-(2-oxo-1,2-dihydro-indol-3-ylidene)-malononitrileNot specified

Gewald Reaction and its Adaptations for Thiophene (B33073) Ring Formation within Indole-Thiophene Hybrid Structures

The Gewald reaction is a multicomponent reaction that provides a straightforward synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The mechanism is believed to initiate with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

While the classical Gewald reaction synthesizes aminothiophenes, its principles can be adapted to construct thiophene rings fused to or substituted on other heterocyclic systems, including indoles. nih.govresearchgate.net For instance, a four-component reaction combining Michael addition and Gewald synthesis has been utilized to create indole-based thiophenes. researchgate.net This highlights the versatility of the Gewald reaction in building complex heterocyclic frameworks. The synthesis of thieno[2,3-b]indoles, a class of indole-thiophene hybrids, can be achieved through modifications of this reaction. nih.gov

Gewald Reaction Type Starting Materials Key Feature
ClassicalKetone/Aldehyde, α-Cyanoester, Sulfur, BaseSynthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org
Four-Component Michael-GewaldIndole derivative, Michael acceptor, Sulfur source, Cyano-compoundConstruction of indole-based thiophenes. researchgate.net
For Thieno[2,3-b]indolesIndolin-2-ones, Lawesson's reagentThionation followed by Paal-Knorr type cyclization. nih.gov

Cross-Coupling Reactions in the Construction of Thienyl-Indole Frameworks

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering unparalleled efficiency in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.

Palladium-Catalyzed C-C and C-N Coupling Applications in Indole Synthesis

Palladium catalysts are particularly prominent in the synthesis of indole derivatives. mdpi.comrsc.org Reactions such as the Suzuki, Heck, and Sonogashira couplings are routinely employed to introduce substituents onto the indole ring. For the synthesis of this compound, a Suzuki coupling between a 2-bromo-1H-indole-3-carbonitrile and thiophene-2-boronic acid would be a plausible route.

Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, are essential for constructing the indole ring itself or for its N-functionalization. nih.govsemanticscholar.org These reactions have been applied to the synthesis of various heterocyclic compounds, including indoles and azaindoles. mdpi.comnih.gov For example, a palladium-catalyzed tandem intramolecular C-N coupling and Suzuki coupling process has been reported for indole synthesis. mdpi.com Furthermore, the synthesis of indoles via the palladium-catalyzed cross-coupling of ammonia with 2-alkynylbromoarenes has been developed. deepdyve.com

Coupling Reaction Catalyst System Bond Formed Application in Indole Synthesis
Suzuki CouplingPd catalyst, BaseC-CIntroduction of aryl/heteroaryl groups at various positions. nih.gov
Heck CouplingPd catalyst, BaseC-CVinylation of indole derivatives. nih.gov
Sonogashira CouplingPd/Cu catalyst, BaseC-C (alkyne)Introduction of alkynyl substituents. mdpi.comnih.gov
Buchwald-Hartwig AminationPd catalyst, Ligand, BaseC-NFormation of the indole ring or N-arylation. nih.govsemanticscholar.org

Utilization of Organometallic Reagents in Heterocyclic Coupling Methodologies

Organometallic reagents, such as Grignard and organolithium compounds, are fundamental in organic synthesis for the formation of C-C bonds. researchgate.netgatech.edu Their application in conjunction with transition metal catalysis expands the scope of heterocyclic synthesis.

In the context of the target molecule, an organometallic reagent derived from thiophene could be coupled with a suitably functionalized indole precursor. For instance, a Negishi coupling involving an organozinc reagent or a Stille coupling with an organotin reagent could be employed. A three-component Fischer indole synthesis utilizes organolithium or Grignard reagents to react with nitriles, forming intermediates for the indole synthesis. nih.gov

The choice of organometallic reagent and coupling partner is critical and depends on the desired substitution pattern and the functional group tolerance of the substrates. These methodologies provide powerful and versatile approaches to complex heterocyclic structures like this compound.

Multicomponent Reactions (MCRs) for Scaffold Assembly and Diversification

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. researchgate.netresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds from simple precursors. For the synthesis of complex indole frameworks like this compound, MCRs offer a powerful approach to assemble the core structure in a convergent manner.

One-Pot Synthetic Strategies Involving Indole, Thiophene, and Carbonitrile Precursors

The one-pot synthesis of substituted indoles from basic building blocks is a cornerstone of modern heterocyclic chemistry. researchgate.net A hypothetical but mechanistically plausible MCR for the direct synthesis of the target scaffold could involve the reaction of an indole derivative, a thiophene aldehyde, and a cyanide source.

While a direct three-component reaction to yield this compound is not extensively documented, related methodologies provide a proof of concept. For instance, one-pot reactions involving an indole, an aldehyde, and a C-H acid like malononitrile are well-established for producing functionalized indole derivatives. researchgate.net Adapting this strategy, one could envision a reaction between 1H-indole, thiophene-2-carbaldehyde, and malononitrile, followed by subsequent chemical transformations to yield the desired 3-carbonitrile moiety. Another approach involves the synthesis of thieno[3,2-b]indoles, structural isomers of the target compound, which has been achieved via a one-pot protocol using the Fischer indolization reaction as a key step. researchgate.net This method starts from 3-aminothiophene-2-carboxylates and arylhydrazines, demonstrating the utility of one-pot procedures in creating complex fused heterocyclic systems. researchgate.net

The following table outlines a conceptual one-pot MCR approach based on established reactivity patterns for indole synthesis.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
1H-IndoleThiophene-2-carbaldehydeMalononitrileLewis Acid or Base Catalyst2-((1H-indol-3-yl)(thiophen-2-yl)methyl)malononitrile
Phenylhydrazine1-(Thiophen-2-yl)propan-2-oneCyanide SourceAcid Catalyst (e.g., PPA, ZnCl₂)This compound Analogue

This table presents conceptual pathways; specific yields and conditions would require experimental validation.

Chemo- and Regioselective Synthesis Approaches for Target Compound Construction

Achieving specific substitution patterns on the indole ring is a significant challenge that necessitates the use of chemo- and regioselective synthetic methods. For the construction of this compound, precise control is required to install the thienyl group at the C2 position and the nitrile at the C3 position.

A classic and powerful regioselective method for indole synthesis is the Fischer indole synthesis. researchgate.net This reaction involves the acid-catalyzed cyclization of an arylhydrazone. To obtain a 2-thienyl substituted indole, one could use a phenylhydrazone derived from a ketone such as 1-(thiophen-2-yl)ethan-1-one. The subsequent introduction of the carbonitrile group at the C3 position must then be performed selectively, for example, through Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile.

Modern cross-coupling reactions, particularly those catalyzed by palladium, offer unparalleled precision for C-C bond formation. nih.gov A viable regioselective strategy would be the Suzuki or Stille coupling of a 2-halo-1H-indole-3-carbonitrile with a 2-thienylboronic acid or a 2-(tributylstannyl)thiophene, respectively. This approach builds the desired scaffold by selectively forming the C2-thienyl bond on a pre-functionalized indole core.

The table below summarizes various selective approaches for the synthesis of the target compound's core structure.

MethodKey PrecursorsSelectivity ControlTypical Conditions
Fischer IndolizationPhenylhydrazine, 1-(Thiophen-2-yl)ethan-1-oneInherent regioselectivity of the cyclization reaction for 2-substituted indoles.Polyphosphoric acid (PPA) or ZnCl₂, heat.
Suzuki Coupling2-Bromo-1H-indole-3-carbonitrile, Thiophen-2-ylboronic acidThe position of the halogen on the indole ring dictates the site of coupling.Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Dioxane). nih.gov
Cadogan Cyclization2-(2-Nitrophenyl)thiopheneReductive cyclization of the nitro group to form the indole ring.Triethyl phosphite (B83602) (P(OEt)₃), heat. nih.gov
Radical Cyclization2-[(2-Bromobenzyl)sulfonyl]indolesThe regioselectivity is controlled by the stability of the formed radical and the ring size (endo- vs. exo-trig cyclization). researchgate.netBu₃SnH, AIBN (initiator). researchgate.net

Application of Green Chemistry Principles and Techniques in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For the synthesis of this compound and its analogues, several green techniques have shown significant promise, particularly the use of microwave irradiation and environmentally benign solvent systems. semanticscholar.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, improving yields, and reducing side-product formation. nih.govijpsjournal.com The Fischer indole synthesis, for example, can be performed under microwave irradiation, drastically reducing reaction times from hours to minutes and often increasing yields compared to conventional heating methods. researchgate.net Similarly, cycloaddition and cycloisomerization reactions to form the indole nucleus can be efficiently promoted by microwave energy, sometimes even in aqueous media without the need for catalysts or acids. researchgate.netmdpi.com

The choice of solvent is another critical aspect of green synthesis. Efforts have been made to replace traditional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent, and some indole syntheses, such as the cycloisomerization of 2-alkynylanilines, have been successfully performed in water under microwave conditions. researchgate.net Another innovative approach is the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. For example, a magnetic nanoparticle-supported deep eutectic solvent has been used for the one-pot, three-component synthesis of functionalized thieno[2,3-b]indoles, showcasing a highly sustainable synthetic route. nih.gov

The following table compares conventional and green synthetic approaches for key indole-forming reactions.

ReactionConventional MethodGreen Chemistry ApproachAdvantages of Green Approach
Fischer IndolizationReflux in acid (e.g., AcOH, PPA) for several hours.Microwave irradiation in a shorter time frame (minutes). researchgate.netReduced energy consumption, faster reaction, often higher yields. researchgate.net
CycloisomerizationMetal catalyst (e.g., Pd, Cu) in organic solvent (e.g., Toluene).Microwave irradiation in water, potentially catalyst-free. researchgate.netAvoidance of toxic metals and organic solvents, simplified workup.
Three-Component SynthesisOrganic solvent at elevated temperatures.Use of a recyclable magnetic nanoparticle-supported deep eutectic solvent. nih.govCatalyst recyclability, use of a biodegradable solvent system. nih.gov

Chemical Transformations and Derivatization of the 2 2 Thienyl 1h Indole 3 Carbonitrile Core Structure

Functional Group Interconversions on the Carbonitrile Moiety

The carbonitrile (cyano) group is a highly versatile functional group that can be converted into numerous other functionalities through a variety of reactions. Its strong electron-withdrawing nature also influences the reactivity of the adjacent indole (B1671886) ring.

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. This reactivity is the basis for many of its most common and useful transformations.

Nucleophilic Reactions: Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the nitrile carbon to form an intermediate imine anion. Subsequent aqueous workup hydrolyzes this intermediate to yield a ketone. For instance, the reaction of 2-(2-thienyl)-1H-indole-3-carbonitrile with a Grignard reagent would produce a 3-acyl-indole derivative.

Reduction of the nitrile group is another important nucleophilic reaction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding [2-(2-thienyl)-1H-indol-3-yl]methanamine. This transformation provides a route to introduce a flexible aminomethyl linker at the C3 position of the indole.

Hydrolysis of the nitrile offers a pathway to carboxylic acid derivatives. This can be achieved under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate, which may be isolated under controlled conditions. Complete hydrolysis converts the nitrile group into a carboxylic acid, forming 2-(2-thienyl)-1H-indole-3-carboxylic acid.

Electrophilic Reactions: While the nitrile carbon itself is not susceptible to direct electrophilic attack, the nitrogen atom possesses a lone pair of electrons and can act as a Lewis base. Protonation of the nitrogen by a strong acid significantly increases the electrophilicity of the carbon atom, making it more reactive towards even weak nucleophiles, such as water or alcohols. This acid catalysis is often employed in the hydrolysis of nitriles.

Reaction TypeReagent(s)Product Functional Group
Nucleophilic Addition Grignard Reagent (RMgX), then H₃O⁺Ketone
Reduction Lithium Aluminum Hydride (LiAlH₄), then H₂OPrimary Amine
Hydrolysis (Partial) H₂O, H⁺ or OH⁻ (mild conditions)Amide
Hydrolysis (Complete) H₂O, H⁺ or OH⁻ (harsh conditions)Carboxylic Acid

Modifications and Substitutions on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution. quora.com While the C3 position is the most reactive site in unsubstituted indoles, this position is blocked in the parent compound by the carbonitrile group. quora.com Consequently, electrophilic attack occurs at other available positions.

The nitrogen atom (N1) is a common site for substitution. Deprotonation with a suitable base, such as sodium hydride (NaH), generates an indolide anion that readily reacts with various electrophiles. This allows for the introduction of a wide range of substituents, including alkyl, benzyl (B1604629), and acyl groups, at the N1 position. For example, reaction with benzyl bromide would yield 1-benzyl-2-(2-thienyl)-1H-indole-3-carbonitrile. researchgate.net

Electrophilic substitution on the benzene (B151609) portion of the indole ring is also possible, typically occurring at the C5 position. Reactions such as nitration, halogenation, and sulfonation can be carried out, though they may require carefully controlled conditions to avoid side reactions.

Derivatization Reactions of the Thiophene (B33073) Moiety

Similar to the indole ring, the thiophene ring is an electron-rich heterocycle that undergoes electrophilic aromatic substitution. nih.gov In a 2-substituted thiophene, the most reactive position for electrophilic attack is the C5 position, which is adjacent to the sulfur atom and on the opposite side of the existing substituent.

Common derivatization reactions include:

Halogenation: Bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the C5 position of the thiophene ring.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), can install an acyl group at the C5 position.

Annulation and Ring-Closing Reactions Leading to Fused Heterocyclic Systems

The this compound structure serves as an excellent precursor for the synthesis of complex, multi-ring systems through annulation (ring-forming) reactions. The nitrile group, often in conjunction with a neighboring functional group, is a key player in these cyclizations.

Pyrimidine (B1678525) Ring Formation: The nitrile group is a common starting point for constructing a fused pyrimidine ring. One established method involves the reaction of an ortho-amino nitrile with formamide (B127407) or triethyl orthoformate followed by treatment with an amine or ammonia (B1221849). researchgate.net To apply this to the target molecule, a functional group, typically an amino group, would need to be introduced at the C2 position of the indole ring or an adjacent position. If an amino group is present, cyclization can lead to the formation of pyridothienopyrimidine systems. researchgate.net The synthesis of indole-containing pyrimidines is a known strategy for creating compounds with potential biological activity. nih.govrichmond.edu

Thiazole (B1198619) Ring Formation: Fused thiazole rings can also be synthesized. rsc.org A common strategy is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide. Derivatives of the core structure can be modified to contain the necessary functional groups to participate in such cyclizations. For example, if the indole or thiophene ring is functionalized with an α-halomethylcarbonyl group, it can react with a source of sulfur and nitrogen (like thiourea (B124793) or thioacetamide) to form a fused thiazole ring. nih.govnih.gov

These ring-closing reactions generate novel, rigid heterocyclic frameworks that incorporate both the indole and thiophene motifs, leading to compounds such as indolothienopyrimidines or thiazoloindolothiophenes.

Fused Ring SystemGeneral Precursor RequirementCommon Reagents
Pyrimidine Ortho-amino nitrileFormamide, Triethyl Orthoformate, Amines
Thiazole α-Haloketone and Thioamide functionalityThiourea, Thioacetamide

Studies on Isomerization and Tautomerism within Derived Compounds

The derivatives formed from this compound can exhibit various forms of isomerism and tautomerism, which are crucial for understanding their structure and reactivity.

Isomerization: Geometric isomerism can arise in derivatives where the nitrile group is transformed into a group containing a double bond, such as an oxime or a hydrazone. For example, the conversion of an adjacent aldehyde (derived from the nitrile) to an oxime can result in syn and anti isomers. Studies on related indole-3-carbaldehyde oximes have shown that isomerization between these forms can occur, particularly under acidic conditions. mdpi.com

Tautomerism: Tautomerism is particularly prevalent in the fused heterocyclic systems derived from the parent compound. For example, fused pyrimidines containing amino or hydroxyl substituents can exist in different tautomeric forms.

Amino-Imino Tautomerism: An amino-substituted fused pyrimidine can exist in equilibrium with its imino tautomer.

Keto-Enol Tautomerism: A hydroxyl-substituted fused pyrimidine (a pyrimidinone) can exist in equilibrium with its keto tautomer.

The predominant tautomeric form depends on factors such as the solvent, temperature, and the electronic nature of substituents on the rings. The existence of these tautomers can significantly influence the compound's chemical properties, including its hydrogen bonding capabilities and biological activity. researchgate.net

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 2 Thienyl 1h Indole 3 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2-(2-Thienyl)-1H-indole-3-carbonitrile and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of proton and carbon signals, confirming the molecular framework and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling of protons within the molecule. The aromatic region of the spectrum is particularly informative, displaying signals corresponding to the protons of the indole (B1671886) and thiophene (B33073) rings.

In a typical ¹H NMR spectrum of the parent compound, the indole NH proton appears as a broad singlet at a downfield chemical shift, generally above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons of the indole ring system (H-4, H-5, H-6, and H-7) resonate in the aromatic region, typically between δ 7.0 and δ 8.0 ppm, with characteristic multiplicity patterns arising from spin-spin coupling. Similarly, the protons of the 2-thienyl substituent (H-3', H-4', and H-5') also appear in this region, with their chemical shifts and coupling constants being indicative of their relative positions on the thiophene ring.

For derivatives of this compound, the substitution pattern significantly influences the ¹H NMR spectrum. For instance, substitution on the indole nitrogen with an alkyl or aryl group results in the disappearance of the NH proton signal and the appearance of new signals corresponding to the substituent's protons. Substituents on the indole or thiophene rings will cause predictable shifts in the signals of adjacent protons and alter their coupling patterns.

Table 1: Representative ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Indole)~10.5br s-
H-4 (Indole)~7.8d~8.0
H-5 (Indole)~7.3t~7.5
H-6 (Indole)~7.2t~7.5
H-7 (Indole)~7.5d~8.0
H-3' (Thiophene)~7.4dd~3.5, 1.0
H-4' (Thiophene)~7.1dd~5.0, 3.5
H-5' (Thiophene)~7.6dd~5.0, 1.0

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

The carbon of the nitrile group (-CN) is typically observed in the range of δ 115-120 ppm. The quaternary carbons of the indole and thiophene rings, which are not directly bonded to any protons, can be identified through their lower intensity in a standard broadband-decoupled ¹³C NMR spectrum. The carbon atoms of the indole ring (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, and C-7a) and the thiophene ring (C-2', C-3', C-4', and C-5') resonate in the aromatic region, generally between δ 100 and δ 140 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents and the heteroatoms.

Table 2: Representative ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-2 (Indole)~135
C-3 (Indole)~100
C-3a (Indole)~128
C-4 (Indole)~122
C-5 (Indole)~121
C-6 (Indole)~124
C-7 (Indole)~112
C-7a (Indole)~137
CN~116
C-2' (Thiophene)~133
C-3' (Thiophene)~127
C-4' (Thiophene)~128
C-5' (Thiophene)~130

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex spectra, especially for substituted derivatives.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the indole and thiophene ring systems. This is particularly useful for assigning adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

While specific 2D NMR data for this compound is not extensively available in public literature, the application of these techniques to similar indole derivatives has been well-documented, confirming their utility in complete structural assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound exhibits characteristic absorption bands. A sharp, intense band around 2220-2260 cm⁻¹ is indicative of the nitrile (-C≡N) stretching vibration. The N-H stretching vibration of the indole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching of the thiophene ring can be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Raman spectroscopy provides complementary information. The nitrile stretch is also a strong and characteristic band in the Raman spectrum. The symmetric breathing vibrations of the aromatic rings often give rise to intense Raman signals, which can be useful for structural analysis. While detailed Raman spectra for this specific compound are not widely reported, the technique is a powerful tool for studying the vibrational modes of such heterocyclic systems.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for indole derivatives include the loss of small neutral molecules such as HCN from the indole ring. The thiophene ring can also undergo characteristic fragmentations. The presence of the nitrile group can influence the fragmentation pattern, for example, through the loss of a CN radical.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

This section would typically involve a detailed discussion of the three-dimensional structure of the molecule in its crystalline form. This analysis is contingent on the successful crystallization of the compound and subsequent X-ray diffraction analysis.

Crystal Structure Determination and Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A crystallographic study would reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would elucidate the packing of molecules in the crystal lattice, stabilized by various non-covalent interactions. This would include:

Hydrogen Bonding: The indole N-H group is a potential hydrogen bond donor, which could interact with the nitrile nitrogen atom or other acceptor groups in neighboring molecules, forming distinct motifs like chains or dimers.

A representative data table for crystallographic information would look like this, but is currently unavailable for the target compound:

Parameter Value
Chemical FormulaC13H8N2S
Formula Weight224.28 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P21/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
Hydrogen Bond Interactionse.g., N-H···N
π-Stacking Interactionse.g., Thiophene-Indole centroid distance

Comprehensive Spectroscopic Data Correlation and Interpretation for Structural Validation

This section would focus on the synergistic use of different spectroscopic techniques to confirm the chemical structure of this compound. The data from each method provides complementary information.

¹H and ¹³C NMR Spectroscopy: Would be used to determine the number and connectivity of hydrogen and carbon atoms. The chemical shifts and coupling constants would confirm the substitution pattern on the indole and thiophene rings.

Infrared (IR) Spectroscopy: Would identify characteristic functional groups. Key vibrational frequencies would include the N-H stretch of the indole, the C≡N stretch of the nitrile group, and various C-H and C=C stretches of the aromatic rings.

Mass Spectrometry (MS): Would confirm the molecular weight of the compound through the molecular ion peak. The fragmentation pattern could also provide further structural information.

A summary of expected spectroscopic data would be presented in a table, though experimental values are not currently available:

Spectroscopic Data Expected Features for this compound
¹H NMR Signals corresponding to the indole N-H proton, and aromatic protons on both the indole and thiophene rings with characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for all 13 carbon atoms, including the nitrile carbon, and distinct signals for the carbons of the indole and thiophene rings.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C≡N stretching (around 2220-2260 cm⁻¹), and aromatic C-H and C=C stretching.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of C13H8N2S (224.28 g/mol ).

Computational Chemistry and in Silico Modeling of 2 2 Thienyl 1h Indole 3 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting a wide range of molecular properties by calculating the electron density. For complex heterocyclic systems like 2-(2-thienyl)-1H-indole-3-carbonitrile, DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-311G), offer a balance of accuracy and computational efficiency. researchgate.net

Electronic Structure, Molecular Orbitals, and Frontier Orbitals Analysis

The electronic structure of a molecule dictates its chemical behavior. DFT calculations are used to determine the energies and shapes of molecular orbitals (MOs), which describe the probability of finding an electron in a particular region of the molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions and electron delocalization. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) and thiophene (B33073) rings, which are known electron-donating systems. The LUMO is likely distributed over the entire conjugated system, with a significant contribution from the electron-withdrawing carbonitrile (-CN) group. This distribution facilitates intramolecular charge transfer, a key feature in many organic functional materials. cnr.it

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

Parameter Description Significance for this compound
HOMO Highest Occupied Molecular Orbital Indicates the electron-donating capacity and the likely sites for electrophilic attack, expected on the indole or thiophene rings.
LUMO Lowest Unoccupied Molecular Orbital Indicates the electron-accepting capacity and the likely sites for nucleophilic attack, potentially influenced by the carbonitrile group.

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity, lower kinetic stability, and easier electronic transitions. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and scaled to match experimental IR spectra. researchgate.net For this compound, DFT can predict characteristic vibrational modes, such as the N-H stretch of the indole ring, the C≡N stretch of the nitrile group, and various C-H and C=C stretching and bending modes associated with the aromatic indole and thiophene rings. Comparing the computed spectrum with the experimental one helps in the detailed assignment of vibrational bands. kbhgroup.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations can help assign specific peaks in the experimental NMR spectrum to individual protons and carbon atoms within the this compound structure, resolving ambiguities and confirming the molecular connectivity. Studies on related indole derivatives have shown a strong correlation between DFT-calculated and experimental chemical shifts. researchgate.net

Conformation Analysis and Energetic Profiles

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the indole and thiophene rings. This rotation gives rise to different conformers with varying energies.

DFT can be used to perform a potential energy surface (PES) scan by systematically changing the dihedral angle between the two rings. This analysis helps to:

Identify the most stable conformation (the global minimum on the energy profile). For similar bi-aromatic systems, a non-planar (twisted) conformation is often the most stable due to a balance between conjugative stabilization (favoring planarity) and steric hindrance. nih.gov

Determine the energy barriers to rotation between different stable conformers.

Understand how the conformation affects the electronic properties of the molecule.

Reactivity Descriptors and Mechanistic Pathway Insights

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the HOMO and LUMO energies. scielo.org.mx These descriptors help predict how and where a molecule will react. researchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2). researchgate.net

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). researchgate.net

Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher propensity to react. researchgate.net

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ). researchgate.net

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, the nitrogen of the indole and the sulfur of the thiophene would be likely sites for electrophilic attack, while carbons in the vicinity of the electron-withdrawing nitrile group might be susceptible to nucleophilic attack. These calculations can provide crucial insights into potential reaction mechanisms, such as those involved in cross-coupling reactions. mdpi.com

Table 2: Global Reactivity Descriptors from Conceptual DFT

Descriptor Formula Chemical Significance
Electronegativity (χ) χ ≈ -(EHOMO+ELUMO)/2 Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η) η ≈ (ELUMO-EHOMO)/2 Indicates resistance to deformation or change in electronic configuration. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S) S = 1/2η Reciprocal of hardness; a high value indicates high reactivity.

| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the electrophilic nature of a molecule. |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. cyberleninka.ru This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.

Ligand-Receptor Interaction Modeling and Binding Mode Analysis

For this compound, molecular docking studies can be performed to explore its potential as an inhibitor or ligand for various protein targets. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of receptors and enzymes. nih.govnih.gov

The docking process involves:

Preparation of the Ligand and Receptor: A 3D structure of this compound is generated and its energy is minimized. A 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking program (e.g., AutoDock Vina) systematically samples different conformations and orientations of the ligand within the active site of the receptor. cyberleninka.ruufms.br

Scoring and Analysis: The program calculates a binding affinity or docking score (often in kcal/mol) for each pose, which estimates the strength of the ligand-receptor interaction. cyberleninka.ru The pose with the best score is then analyzed to understand the specific molecular interactions.

Studies on similar indole-thiophene compounds have shown that they can bind to targets like DNA gyrase and cyclin-dependent kinase 2 (CDK2). ekb.eg The binding mode analysis for this compound would likely reveal key interactions such as:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor. nih.gov

Pi-Pi Stacking: The aromatic indole and thiophene rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor's binding pocket. nih.gov

Interactions with the Nitrile Group: The nitrogen atom of the carbonitrile group can act as a hydrogen bond acceptor.

These detailed interaction models provide a rational basis for understanding the compound's potential biological activity and for designing new derivatives with improved affinity and selectivity. researchgate.netresearchgate.net

Table 3: Common Compound Names Mentioned

Compound Name

Binding Affinity Estimation and Molecular Recognition Principles

Binding affinity estimation is a critical computational method used to predict the strength of the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme. A reliable estimation of binding free energy is crucial for prioritizing compounds in the drug discovery pipeline. nih.gov Methodologies for this purpose range from relatively simple scoring functions used in molecular docking to more rigorous and computationally intensive approaches like free-energy perturbation and umbrella sampling simulations. nih.gov

The molecular recognition between an indole-based ligand and its target is governed by a variety of non-covalent interactions. For indole derivatives, these principles often involve:

Hydrogen Bonding: The hydrogen atom on the indole nitrogen can act as a hydrogen bond donor, forming crucial interactions with acceptor residues in a protein's active site. nih.gov

π-π Stacking: The aromatic indole ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov

Hydrophobic Interactions: The planar, aromatic surfaces of the indole and thienyl rings contribute to favorable hydrophobic interactions, helping to anchor the molecule in the binding site.

Table 1: Key Molecular Interactions in Ligand Recognition This table is illustrative of common interactions for indole-thienyl scaffolds.

Interaction Type Moiety on Ligand Potential Protein Residue Partners
Hydrogen Bond Donor Indole N-H Aspartate, Glutamate, Serine
Hydrogen Bond Acceptor Nitrile Nitrogen Arginine, Lysine, Histidine
π-π Stacking Indole Ring, Thienyl Ring Phenylalanine, Tyrosine, Tryptophan

Enzyme-Inhibitor Complex Modeling and Interaction Visualization

Molecular docking is a primary technique used to model the enzyme-inhibitor complex, predicting the preferred orientation and conformation of an inhibitor when bound to the active site of an enzyme. nih.gov This process is fundamental to structure-based drug design. mdpi.com For this compound, this would involve docking the molecule into the crystal structure of a relevant target enzyme, such as a protein kinase or cyclooxygenase (COX), which are common targets for indole-containing inhibitors. nih.govresearchgate.net

Once a plausible binding pose is generated, the specific interactions between the inhibitor and the enzyme can be visualized and analyzed in detail. Computational software allows for the 3D rendering of the complex, highlighting key interactions that stabilize the binding. For instance, modeling studies on similar heterocyclic compounds have identified crucial hydrogen bonds and hydrophobic interactions with key active site residues like ARG118, ASP151, and GLU119 that are critical for inhibition. nih.govsemanticscholar.org

These visualizations provide a structural hypothesis for the compound's mechanism of action. For example, the model might reveal that the thienyl group fits into a specific hydrophobic sub-pocket while the indole N-H forms a hydrogen bond with a backbone carbonyl group of a key amino acid, explaining the compound's potency and selectivity. This detailed structural information is invaluable for designing modifications to the inhibitor to enhance its binding affinity or alter its selectivity profile. mdpi.com

Table 2: Example of Predicted Interactions for an Indole-Based Inhibitor in a Kinase Active Site This data is hypothetical and based on common interaction patterns for this class of compounds.

Inhibitor Moiety Protein Residue Interaction Type Predicted Distance (Å)
Indole N-H GLU 81 (Backbone C=O) Hydrogen Bond 2.9
Thienyl Ring LEU 132 Hydrophobic 3.8
Indole Benzene (B151609) Ring PHE 67 π-π Stacking 4.2

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org The fundamental principle is that the biological activity of a compound is a function of its molecular structure and physicochemical properties. nih.gov

Development of Predictive Models for Structure-Activity Relationships

The development of a predictive QSAR model is a systematic process that involves several key steps. mdpi.com While a specific QSAR model for this compound is not detailed in the available literature, the methodology applied to analogous indole derivatives provides a clear blueprint. semanticscholar.orgnih.govnih.gov

Data Set Assembly: A series of structurally related compounds (e.g., various substituted indole-3-carbonitriles) with experimentally determined biological activities (such as IC₅₀ values) against a specific target is compiled. This set is typically divided into a training set for model development and a test set for external validation. frontiersin.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and topological indices (e.g., connectivity indices). nih.gov

Model Generation and Statistical Analysis: Using the training set, statistical techniques are employed to build a mathematical equation that links the most relevant descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), and non-linear approaches like Artificial Neural Networks (ANN). semanticscholar.orgfrontiersin.org

Model Validation: The robustness and predictive power of the generated QSAR model are rigorously assessed. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q²). nih.gov External validation is performed by using the model to predict the activities of the compounds in the test set, which were not used in model creation. nih.gov A statistically significant model is characterized by high values for the correlation coefficient (R²) and q², and a low standard error of estimation. nih.gov

The resulting QSAR model can then be used to predict the biological activity of new, untested compounds based solely on their chemical structure, thereby guiding the synthesis of more potent molecules and streamlining the drug discovery process. nih.gov

Table 3: Typical Statistical Parameters for a Validated QSAR Model This table presents common statistical metrics and their acceptable ranges for a robust QSAR model, based on general QSAR studies. semanticscholar.orgnih.gov

Statistical Parameter Symbol Purpose Typical Value for a Good Model
Correlation Coefficient Measures the fitness of the model for the training set > 0.6
Cross-Validated R² q² (or CV R²) Measures the internal predictive ability of the model > 0.5
Predicted R² for Test Set R²_pred Measures the external predictive ability of the model > 0.5

In Vitro Biological Activity and Mechanistic Insights

In Vitro Evaluation of Antimicrobial Efficacy

The antimicrobial properties of indole (B1671886) derivatives have been a subject of significant research interest. The following sections delineate the antibacterial and antifungal activities of compounds related to 2-(2-thienyl)-1H-indole-3-carbonitrile, their impact on microbial biofilms, and insights into their mode of action at a cellular and molecular level.

Antibacterial Activity Against Specific Bacterial Strains

Indole-based compounds have demonstrated a broad spectrum of antibacterial activities. Studies have shown that certain indole derivatives exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA): Various synthetic indole derivatives have been shown to be effective against multidrug-resistant Gram-positive bacteria, including MRSA. For instance, a synthetic indole derivative, SMJ-2, has been identified as a potent antibacterial agent against these strains.

Mycobacterium tuberculosis: While direct studies on this compound against Mycobacterium tuberculosis are limited, related indole structures have been investigated. For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown activity against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis.

Gram-Negative Bacteria:

Escherichia coli: Indole derivatives have been reported to possess activity against E. coli.

Pseudomonas aeruginosa: Some indole alkaloids isolated from Pseudomonas aeruginosa have demonstrated antimicrobial activity. Additionally, certain halogenated indoles have been found to resensitize P. aeruginosa to aminoglycoside antibiotics nih.gov.

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound/Derivative Class Bacterial Strain Activity
Synthetic Indole Derivatives (e.g., SMJ-2) Staphylococcus aureus (including MRSA) Potent antibacterial activity
2-(1H-indol-3-yl)-1H-benzo[d]imidazole Mycobacterium smegmatis Moderate antimicrobial activity
Indole Alkaloids Pseudomonas aeruginosa Antimicrobial activity
Halogenated Indoles Pseudomonas aeruginosa Synergistic activity with aminoglycosides nih.gov

Antifungal Activity Against Specific Fungal Strains

The antifungal potential of indole derivatives has also been explored against clinically relevant fungal pathogens.

Aspergillus fumigatus: While specific data on this compound is not readily available, the broader class of indole derivatives has been investigated for antifungal properties. The emergence of azole-resistant Aspergillus fumigatus strains underscores the need for novel antifungal agents nih.govnih.gov.

Candida albicans: Indole derivatives have shown promising antifungal activities against C. albicans. For example, certain indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have exhibited excellent to moderate activity against Candida species nih.gov.

Biofilm Inhibition Studies in Microbial Systems

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Indole derivatives have been investigated for their ability to inhibit biofilm formation. Studies have shown that sub-inhibitory concentrations of certain indole agents can not only inhibit the formation of biofilms by extensively drug-resistant Acinetobacter baumannii but also eradicate mature biofilms researchgate.net. This suggests that these compounds may interfere with the signaling pathways or structural components essential for biofilm integrity.

Investigation of Cellular and Molecular Mechanisms of Antimicrobial Action

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For indole derivatives, multiple modes of action have been proposed. One of the primary mechanisms is believed to involve the targeting of bacterial DNA and the disruption of membrane integrity researchgate.net. Some indole compounds may also inhibit essential microbial pathways. For example, molecular docking studies of some 2-(1H-indol-2-yl)-3-acrylonitrile derivatives suggest potential interactions with key bacterial enzymes.

Other Enzymatic Inhibition Studies

Beyond their antimicrobial effects, indole derivatives have been evaluated for their ability to inhibit various enzymes implicated in different physiological and pathological processes.

Half-maximal Inhibitory Concentration (IC50) Determination

α-Amylase: While specific IC50 values for this compound against α-amylase are not widely reported, related indole structures have been studied. For instance, 3,3-di(indolyl)indolin-2-ones have shown varied α-amylase inhibitory activities nih.gov.

Lipoxygenase: Similarly, direct inhibitory data for the target compound against lipoxygenase is scarce. However, various indole derivatives have been investigated as potential lipoxygenase inhibitors nih.govresearchgate.netresearchgate.net.

Butyrylcholinesterase (BChE): A number of indole derivatives have been identified as inhibitors of butyrylcholinesterase, an enzyme of interest in neurodegenerative diseases. For some N-alkyl isatins, a derivative of indole, the IC50 value for BChE inhibition was found to be as low as 3.77 µM researchgate.net. Other studies on pyrrole (B145914) derivatives, which share structural similarities, have also reported potent BChE inhibition with IC50 values in the low micromolar range nih.gov.

Table 2: Butyrylcholinesterase (BChE) Inhibition by Selected Indole and Related Derivatives

Compound Class IC50 Value (µM) Reference
N-alkyl isatins 3.77 researchgate.net
Pyrrole derivatives 1.71 - 5.37 nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity

There are no specific Structure-Activity Relationship (SAR) studies available in the reviewed scientific literature for this compound. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve synthesizing a series of related compounds (analogs) and evaluating their effects in biological assays. By comparing the activity of these analogs, researchers can deduce which parts of the molecule are essential for its activity and how modifications can enhance potency or selectivity.

Antiproliferative Activity in Established Cellular Models (in vitro)

No data from in vitro antiproliferative studies on established cancer cell lines for this compound could be located in the public domain. Such studies are fundamental in the early stages of anticancer drug discovery. They involve treating various cancer cell lines with the compound of interest and measuring its effect on cell growth and viability. The results are typically reported as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cell growth.

The scientific community relies on the publication of such data to evaluate the potential of new chemical entities as therapeutic agents. The absence of these findings for this compound means its potential as an antiproliferative agent has not been formally documented or validated in a peer-reviewed setting.

Advanced Applications and Future Directions of 2 2 Thienyl 1h Indole 3 Carbonitrile

Potential in Materials Science and Organic Electronics

The inherent structure of 2-(2-Thienyl)-1H-indole-3-carbonitrile, featuring a conjugated π-system extending across both heterocyclic rings, makes it a promising candidate for applications in materials science. Thiophene-fused indole (B1671886) systems are recognized for their utility in designing molecules for photosensitive and photovoltaic devices. nih.gov The donor-acceptor (D-A) architecture, a key principle in designing optoelectronic materials, can be realized by modifying this core structure. taylorfrancis.commdpi.com

Design of Optoelectronic Materials and Fluorescent Probes

The combination of indole and thiophene (B33073) rings provides a robust platform for developing novel optoelectronic materials. Conjugated polymers incorporating fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units, for example, have been synthesized for use in devices like organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). mdpi.com The this compound framework could serve as a monomer or a core component in similar D-A copolymers, where the indole acts as a donor and the thienyl-carbonitrile portion can be tailored to modulate electron-accepting properties. The photophysical properties of such materials can be fine-tuned by altering substituents on the heterocyclic rings, thereby controlling the energy levels and bandgap. nih.govresearchgate.net

Furthermore, the indole scaffold is a common feature in fluorescent probes. nih.govnih.gov Pyranoindoles, for instance, exhibit high quantum yields and are employed in applications ranging from two-photon microscopy to host materials for OLEDs. mdpi.com By functionalizing the this compound core with specific recognition units, it is possible to design fluorescent probes for detecting biologically relevant species. The design often involves modulating processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) upon analyte binding. rsc.org An indole-based BODIPY probe, for example, was developed to selectively detect benzenethiols over aliphatic thiols through an aromatic nucleophilic substitution reaction that triggered a ratiometric fluorescence response. nih.gov

Application AreaKey PropertiesDesign Principle
Organic Light-Emitting Diodes (OLEDs)High quantum yield, tunable emission colorIncorporation into donor-acceptor copolymers or use as a host material. mdpi.commdpi.com
Organic Photovoltaics (OPVs)Broad absorption spectrum, good charge mobilityUse as a monomer for low-bandgap conjugated polymers. mdpi.com
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, environmental stabilityPlanar structure to facilitate π-π stacking in thin films. mdpi.com
Fluorescent Probes/SensorsHigh sensitivity and selectivity, ratiometric responseAttachment of a recognition unit that modulates fluorescence upon analyte binding. nih.govrsc.org
Table 1: Potential Optoelectronic Applications of Indole-Thiophene Scaffolds.

Development of Functional Polymers and Nanomaterials

The this compound molecule is a candidate for the synthesis of novel functional polymers. The presence of the reactive nitrile group and the potential for functionalization at the indole nitrogen or other positions on the rings allows it to serve as a versatile monomer. Research on related structures has demonstrated the feasibility of polymerizing indole-thiophene derivatives. For instance, α,β-unsaturated nitrile-containing polymethacrylates have been synthesized via chain-growth polymerization to produce materials with high molecular weights. lu.se

These polymers could exhibit valuable properties for advanced applications. Polymers derived from lignin, containing nitrile functionalities, have been investigated for their thermal properties. lu.se Given the electroactive nature of both indole and thiophene, polymers based on this scaffold are expected to possess interesting semiconducting or conducting properties, suitable for use in organic electronics.

Polymer TypePotential Synthesis MethodPotential Properties and Applications
PolymethacrylatesRadical polymerization of a methacrylate-functionalized monomer. lu.seThermally stable materials, specialty plastics.
Conjugated PolymersMetal-catalyzed cross-coupling polymerization (e.g., Suzuki, Stille). mdpi.comSemiconducting materials for transistors, photovoltaics, and sensors.
Polyimides/PolyamidesPolycondensation reactions following conversion of the nitrile group to amine or carboxylic acid.High-performance polymers with excellent thermal and mechanical stability.
Table 2: Polymerization Potential Based on the this compound Structure.

Role as Key Synthons and Building Blocks in Complex Molecule Synthesis

Beyond materials science, this compound is a valuable synthon for organic synthesis. The indole ring system is a cornerstone of many natural products and pharmaceuticals, and efficient methods for its construction and functionalization are continuously sought. rsc.org The nitrile group at the C-3 position is a particularly useful functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other heterocyclic rings, making it a gateway to a wide array of more complex molecules. nih.gov

Studies on related indole-carbonitriles have shown their utility as precursors for fused polycyclic systems. nih.gov For example, the reaction of indole-3-carbaldehyde with cyanothioacetamide can lead to the formation of functionalized thieno[2,3-b]pyridine (B153569) derivatives, demonstrating the utility of cyano-activated synthons in building complex heterocycles. researchgate.net The this compound structure can similarly be envisioned as a starting point for synthesizing fused thieno-indole systems, which have applications in both medicinal chemistry and materials science. nih.gov The nitrile group itself can also participate in cycloaddition reactions or act as a C1 synthon under specific conditions, further expanding its synthetic utility. rsc.org

Functional GroupPotential Reaction TypeResulting Product Class
Nitrile (C≡N)Hydrolysis, Reduction, CycloadditionCarboxylic acids, Amines, Tetrazoles, Triazines
Indole N-HAlkylation, Arylation, AcylationN-substituted indole derivatives. nih.gov
Indole/Thiophene C-HHalogenation followed by Cross-Coupling (e.g., Suzuki, Sonogashira, Heck). nih.govAryl-, Alkynyl-, or Alkenyl-substituted derivatives.
Entire ScaffoldCyclocondensationFused polyheterocyclic systems (e.g., Thieno[2,3-b]indoles). nih.gov
Table 3: Synthetic Utility of the this compound Scaffold.

Emerging Research Areas and Unexplored Reactivity Profiles

The unique combination of functional groups in this compound opens up several emerging areas for research. One key area is the exploration of its reactivity in modern catalytic transformations. The application of palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Heck, on halogenated versions of this scaffold could provide access to a diverse library of substituted derivatives with tunable properties. nih.gov The development of C-H activation methodologies to directly functionalize the indole or thiophene rings without prior halogenation is another frontier in synthetic chemistry. beilstein-journals.org

The reactivity of the nitrile group in concert with the adjacent heterocyclic rings is also an area ripe for investigation. For instance, transition-metal-catalyzed reactions involving the nitrile group could lead to novel cyclization pathways, yielding complex, fused ring systems that are otherwise difficult to access. Furthermore, the biological potential of this scaffold remains largely untapped. Indole derivatives are known to possess a wide range of biological activities, and this particular compound could serve as a starting point for the discovery of new therapeutic agents. mdpi.com

Future Prospects for Rational Design and Development of Novel Chemical Entities

Looking ahead, the rational design of novel chemical entities based on the this compound framework holds considerable promise. Advances in computational chemistry and computer-aided design can accelerate the discovery of derivatives with optimized properties for specific applications. For materials science, quantum chemical calculations can predict the electronic and optical properties of new derivatives, guiding synthetic efforts toward materials with desired bandgaps, absorption spectra, and charge transport characteristics for next-generation electronic devices. taylorfrancis.com

In medicinal chemistry, molecular docking and structure-activity relationship (SAR) studies can guide the modification of the scaffold to design potent and selective inhibitors for various biological targets. nih.govrsc.org The development of new, efficient, and sustainable synthetic methods to produce these molecules will be crucial. rsc.org This includes exploring one-pot reactions, flow chemistry, and biocatalysis to access the core structure and its derivatives. The convergence of these design strategies and synthetic innovations will undoubtedly unlock the full potential of this compound as a platform for creating valuable new molecules.

Research AreaDesign StrategyPotential Outcome/Application
Organic ElectronicsComputational screening (DFT), modification of donor/acceptor strength. taylorfrancis.comnih.govHigh-efficiency materials for OLEDs, OPVs, and OFETs.
Medicinal ChemistryStructure-based drug design, SAR studies, bioisosteric replacement. nih.govrsc.orgNovel therapeutic agents with targeted biological activity.
Sensing and ImagingIntegration with fluorophores, design of specific binding sites. nih.govnih.govHighly selective and sensitive fluorescent probes for diagnostics.
Synthetic MethodologyDevelopment of novel catalytic cycles (e.g., C-H activation), flow chemistry. beilstein-journals.orgMore efficient, scalable, and sustainable routes to complex molecules.
Table 4: Future Research Prospects for this compound Derivatives.

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